1-Tert-butylguanidine hydrochloride

描述

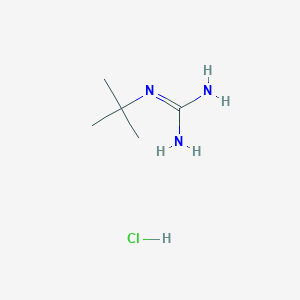

1-Tert-butylguanidine hydrochloride (CAS: 26536-30-1) is a guanidine derivative characterized by a tert-butyl group attached to the guanidine core. Its molecular formula is C₅H₁₃N₃·HCl, and it is commonly employed as a building block in organic synthesis, particularly in pharmaceutical and materials science research . The compound’s guanidine moiety provides strong basicity and nucleophilic properties, while the bulky tert-butyl group enhances steric hindrance, influencing reactivity and solubility. Suppliers such as CymitQuimica have historically offered this compound, though recent data indicate discontinuation of commercial availability across multiple quantities (1g to 2500mg) .

Structure

3D Structure of Parent

属性

IUPAC Name |

2-tert-butylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-5(2,3)8-4(6)7;/h1-3H3,(H4,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUACVNAFRIUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-tert-butylguanidine hydrochloride typically involves the reaction of tert-butylamine with cyanamide, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:

Temperature: Moderate temperatures around 25-50°C.

Solvent: Common solvents include water or ethanol.

Catalysts: No specific catalysts are generally required for this reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

1-Tert-butylguanidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the guanidine group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: In the presence of water, it can hydrolyze to form tert-butylamine and other by-products.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Tert-butylguanidine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a stabilizing agent for proteins and nucleic acids.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of 1-tert-butylguanidine hydrochloride involves its interaction with various molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can also act as a base, accepting protons and participating in acid-base reactions .

相似化合物的比较

tert-Butyl 4-Guanidinopiperidine-1-Carboxylate Hydrochloride (CAS: 885049-08-1)

This compound incorporates a piperidine ring and a carbamate-protected guanidine group. Compared to this compound, this derivative exhibits higher molecular weight (C₁₁H₂₂N₄O₂·HCl) and likely improved solubility in polar solvents due to the carboxylate group .

tert-Butyl 4-Amino-3-Hydroxypiperidine-1-Carboxylate Hydrochloride (CAS: 2095409-34-8)

The amino group enables participation in cross-coupling reactions, distinguishing it from this compound, which lacks such reactive handles .

Functional and Commercial Differentiation

生物活性

1-Tert-butylguanidine hydrochloride (TBG) is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of TBG, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by a tert-butyl group attached to the nitrogen atom of the guanidine structure. Its chemical formula is , and it exhibits properties typical of guanidine compounds, including solubility in water and potential interactions with biological macromolecules.

TBG's biological activity primarily stems from its interaction with various biological targets, including ion channels and proteins involved in cellular signaling. Research indicates that TBG can influence:

- Ion Channel Modulation : TBG has been shown to inhibit epithelial sodium channels (ENaC), which play a crucial role in regulating sodium absorption and fluid balance in epithelial tissues. This inhibition can lead to increased airway hydration and improved mucociliary clearance, particularly relevant in conditions like cystic fibrosis (CF) .

- Bactericidal Activity : Studies have demonstrated that TBG exhibits bactericidal properties against multidrug-resistant pathogens by targeting bacterial cell division proteins such as FtsZ. This action alters the dynamics of FtsZ self-polymerization, enhancing its polymerization rate while sparing the mammalian homologue tubulin .

In Vitro Studies

In vitro studies have reported significant findings regarding the biological activity of TBG:

- FtsZ Interaction : TBG binds to bacterial FtsZ proteins, stimulating their polymerization. This effect was quantified using fluorescence anisotropy assays, which indicated that TBG does not significantly interfere with GTP binding to FtsZ, suggesting a unique mechanism of action .

- ENaC Inhibition : In epithelial cell models, TBG has been shown to effectively inhibit ENaC activity, leading to enhanced airway surface liquid (ASL) depth and improved mucociliary clearance rates in animal models .

In Vivo Studies

Several in vivo studies have further elucidated the therapeutic potential of TBG:

- Animal Models : In guinea pig models, TBG demonstrated effective airway hydration and increased ciliary beat frequency after administration. The effective dose (ED50) was found to be approximately 5 µg/kg when administered intratracheally .

- Pulmonary Disease Models : Chronic administration of TBG in animal models mimicking pulmonary diseases resulted in prolonged survival and reduced symptoms, indicating its potential as a therapeutic agent for respiratory conditions .

Case Studies

Research involving TBG has included various case studies highlighting its pharmacological applications:

- Chronic Obstructive Pulmonary Disease (COPD) : A case study explored the effects of TBG on patients with COPD, noting improvements in lung function and quality of life measures following treatment with guanidine derivatives .

- Cystic Fibrosis : Another case study focused on the role of TBG in enhancing mucus clearance in CF patients, demonstrating significant improvements in ASL hydration and ciliary function post-treatment .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。